Majucin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

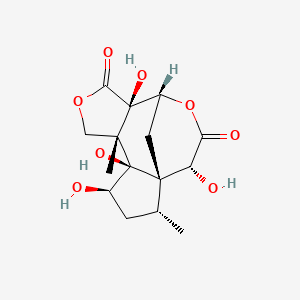

Majucin is a sesquiterpene derived from Illicium sp. that possess complex caged chemical architecture and remarkable neurotrophic activities with potential activity against neurodegenerative diseases.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Majucin was first isolated in 1988 and is characterized by its complex polycyclic structure, which includes multiple stereocenters and functional groups. Recent advancements in synthetic chemistry have enabled the production of this compound and its derivatives through various methodologies. Notably, the first total synthesis of this compound was achieved through a series of oxidation reactions starting from the terpene (+)-cedrol, demonstrating the compound's intricate synthetic pathway .

Table 1: Synthetic Pathways for this compound

Neurotrophic Activity

This compound and its derivatives have been identified as potent neurotrophic agents, which are crucial for the development and maintenance of neurons. Research indicates that this compound can enhance neuronal survival and promote axonal growth, making it a candidate for treating neurodegenerative diseases .

Case Study: Neurotrophic Effects of this compound

A study evaluated the neurotrophic activity of this compound in vitro, where it was shown to stimulate neurite outgrowth in cultured neurons. The mechanism involves the activation of neurotrophin signaling pathways, which are vital for neuronal health .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, particularly in extracts from Illicium verum. These extracts have demonstrated significant activity against antibiotic-resistant pathogens, suggesting that this compound could be developed into novel antimicrobial agents .

Table 2: Antimicrobial Activity of Illicium Extracts

| Pathogen | Minimum Inhibitory Concentration (mg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.15 | |

| Pseudomonas aeruginosa | 0.11 | |

| Acinetobacter baumannii | 0.70 |

Pharmacological Applications

This compound's pharmacological properties extend beyond neurotrophic and antimicrobial activities. It has been linked to various therapeutic effects, including antioxidant and analgesic properties, making it a versatile compound in traditional medicine .

Case Study: Analgesic Effects

Research on the analgesic properties of Illicium verum extracts containing this compound revealed a significant reduction in pain sensitivity in animal models, indicating potential applications in pain management therapies .

Analyse Des Réactions Chimiques

Riley Oxidation for C-12 Methyl Functionalization

A pivotal quadruple oxidation at the C-12 methyl group (α to ketone 13 ) was achieved using SeO₂ (2.5 equiv) under anhydrous conditions (4 Å MS, 140°C), yielding keto ester 13 in 45% yield .

Mechanistic Insight :

-

Sequential allylic oxidation → α,β-unsaturated ketone → epoxidation → lactone formation.

Fe-Catalyzed C-4 Methine Oxidation

Iron-mediated oxidation (Fe(acac)₃, PhI(OAc)₂, CH₃CN) selectively hydroxylated the C-4 methine position, forming a key γ-lactone intermediate .

Directed Reduction of α-Ketol

Treatment of α-ketol 14 with Me₄NBH(OAc)₃ in AcOH/THF provided tetracyclic diol 15 in 76% yield (single diastereomer) .

Ruthenium-Catalyzed Transfer Hydrogenation

Ru₂(PEt₃)₆(OTf)₃ with i-PrOH reduced enone 17 to diastereomer 18 (75% yield), a precursor to (−)-majucin .

Dihydroxylation with OsO₄·TMEDA

(−)-Majucin (1 ) was obtained via OsO₄·TMEDA-mediated dihydroxylation of 18 , achieving 61% yield .

Intramolecular Etherification to Jiadifenoxolane A

Mesylation (MsCl, pyridine) followed by heating induced etherification, converting (−)-majucin to (−)-jiadifenoxolane A (2 ) in 92% yield .

Key Reaction Conditions and Yields

Challenges in Functional Group Differentiation

Efforts to methylate C-10 and C-1 positions in intermediate 36 revealed competing reactivity:

-

C-10 monomethylation dominated under standard conditions (LDA/MeI) .

-

Excess LDA/MeI/HMPA led to C-10/C-1 dimethylation (product 38 ) .

Neurotrophic Activity Correlation

Structural modifications (e.g., C-10 substitution) significantly enhanced nerve growth factor (NGF) potentiation in PC-12 cells, while hemiketal moieties showed reduced impact .

This synthesis underscores the power of bioinspired oxidative strategies to access highly oxidized terpenoids, while late-stage functionalizations highlight the compound’s potential as a neurotrophic scaffold .

Propriétés

Numéro CAS |

114687-97-7 |

|---|---|

Formule moléculaire |

C15H20O8 |

Poids moléculaire |

328.31 g/mol |

Nom IUPAC |

(1S,2R,4R,5R,6S,10R,11R,14R)-4,5,10,14-tetrahydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadecane-9,13-dione |

InChI |

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)12(2)5-22-11(19)14(12,20)8-4-13(6,15)9(17)10(18)23-8/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12-,13+,14-,15+/m1/s1 |

Clé InChI |

VXDVFPLMCHUTNP-KXGILDKWSA-N |

SMILES |

CC1CC(C2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O)O |

SMILES isomérique |

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O)O |

SMILES canonique |

CC1CC(C2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Majucin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.